molecular formula C15H11Cl2NO B5503625 (2E)-3-(2-chlorophenyl)-N-(4-chlorophenyl)prop-2-enamide

(2E)-3-(2-chlorophenyl)-N-(4-chlorophenyl)prop-2-enamide

Cat. No.: B5503625
M. Wt: 292.2 g/mol
InChI Key: NHWMHWZPFHSZMQ-BJMVGYQFSA-N
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Description

(2E)-3-(2-chlorophenyl)-N-(4-chlorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2-chlorophenyl)-N-(4-chlorophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

The compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of chlorophenyl groups may enhance the compound’s ability to interact with biological targets.

Industry

Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of a compound depends on its use. For example, if it’s used as a drug, the mechanism of action would refer to how it interacts with biological systems to produce its effects. Without specific information on the use of “3-(2-chlorophenyl)-N-(4-chlorophenyl)acrylamide”, it’s difficult to provide a mechanism of action .

Future Directions

The future directions for a compound like “3-(2-chlorophenyl)-N-(4-chlorophenyl)acrylamide” would depend on its potential applications. For example, if it has medicinal properties, future research could focus on drug development and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-N-(4-chlorophenyl)prop-2-enamide typically involves the reaction of 2-chlorobenzaldehyde with 4-chloroaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-N-(4-chlorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The double bond in the enamide can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives

    Reduction: Amines

    Substitution: Methoxy-substituted derivatives

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-bromophenyl)-N-(4-bromophenyl)prop-2-enamide
  • (2E)-3-(2-fluorophenyl)-N-(4-fluorophenyl)prop-2-enamide
  • (2E)-3-(2-methylphenyl)-N-(4-methylphenyl)prop-2-enamide

Uniqueness

(2E)-3-(2-chlorophenyl)-N-(4-chlorophenyl)prop-2-enamide is unique due to the presence of two chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The chlorine atoms can enhance the compound’s lipophilicity and electron-withdrawing properties, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(4-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO/c16-12-6-8-13(9-7-12)18-15(19)10-5-11-3-1-2-4-14(11)17/h1-10H,(H,18,19)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWMHWZPFHSZMQ-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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